1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethan-1-one
Description
The compound 1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethan-1-one features a triazolo[4,5-d]pyrimidine core fused with a phenyl group at position 3, a piperazine linker at position 7, and a phenoxy ethanone moiety substituted with a hydrophobic isopropyl group at the para position (Figure 1).
Properties
IUPAC Name |
1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-18(2)19-8-10-21(11-9-19)34-16-22(33)30-12-14-31(15-13-30)24-23-25(27-17-26-24)32(29-28-23)20-6-4-3-5-7-20/h3-11,17-18H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBDBLPYPOGAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethan-1-one is a novel derivative belonging to the class of triazolo-pyrimidines. This class has garnered significant attention due to its diverse biological activities, particularly in the field of oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazolo[4,5-d]pyrimidine core : Known for its role in various biological activities including anticancer properties.
- Piperazine moiety : Often associated with improved pharmacokinetic profiles.
- Phenoxy group : Contributes to the lipophilicity and potentially enhances bioavailability.
Research indicates that compounds with a triazolo-pyrimidine structure may exert their effects through multiple mechanisms:
- Inhibition of Kinases : Many derivatives have shown activity against various kinases involved in cancer progression. For example, studies have reported that triazolo-pyrimidine derivatives can inhibit EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) with IC50 values ranging from 0.3 to 24 µM .
- Induction of Apoptosis : In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines such as MCF-7, leading to reduced tumor growth and increased DNA fragmentation .
- Cell Cycle Arrest : Certain derivatives have been shown to disrupt cell cycle progression, effectively halting the proliferation of cancer cells .
Anticancer Activity
A summary of key studies evaluating the anticancer activity of related compounds is presented in Table 1:
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Compound 5i | EGFR/VGFR2 | 0.3 / 7.60 | Inhibits tumor growth, induces apoptosis |
| Compound A | USP28 | 8 | Inhibits deubiquitination in gastric cancer cells |
| Compound B | Various kinases | Varies | Multi-target inhibition leading to reduced cell viability |
Case Studies
- MCF-7 Model : A study demonstrated that a related triazolo-pyrimidine compound significantly inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and inhibiting migration .
- NSCLC and Bladder Cancer : Another study highlighted the efficacy of similar compounds against non-small cell lung cancer (NSCLC) and bladder cancer models, showcasing their potential as therapeutic agents .
Pharmacological Profile
The pharmacological profile of this compound suggests a favorable balance between efficacy and safety:
- Selectivity : Preliminary data indicate that these compounds exhibit selective inhibition of target kinases, minimizing off-target effects.
- Bioavailability : The incorporation of lipophilic groups like the phenoxy moiety may enhance the bioavailability and tissue distribution of the compound.
Comparison with Similar Compounds
Aromatic Substitutions
- Target Compound: The para-isopropylphenoxy group provides strong hydrophobicity (predicted logP ~3.5), favoring membrane permeability.
- Analogue : Replacing isopropyl with ethoxy (4-ethoxyphenyl) increases polarity (predicted logP ~2.8) but reduces metabolic stability due to ether cleavage susceptibility .
Piperazine Linker
The piperazine moiety in the target compound enhances solubility and conformational flexibility compared to rigid linkers (e.g., direct aryl-aryl bonds in some pyrazolo derivatives). This flexibility may improve target engagement in dynamic binding pockets .
Structural Similarity Metrics
Using Tanimoto coefficients (), the target compound shares ~85% similarity with the analogue (due to identical triazolo-pyrimidine cores) but only ~60% similarity with pyrazolo-pyrimidines.
Data Table: Key Comparisons
Research Implications
The target compound’s combination of a triazolo-pyrimidine core and isopropylphenoxy group offers a unique balance of hydrophobicity and solubility, making it a promising candidate for optimizing pharmacokinetic profiles in drug discovery. Comparative studies suggest that minor substituent changes (e.g., isopropyl to ethoxy) significantly alter bioavailability and target affinity, underscoring the need for precise structural tuning . Further crystallographic studies (using SHELX refinements; ) could elucidate binding modes relative to analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
